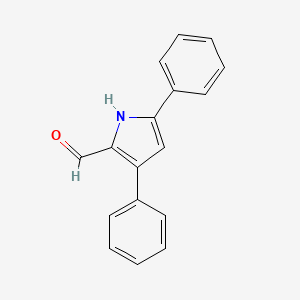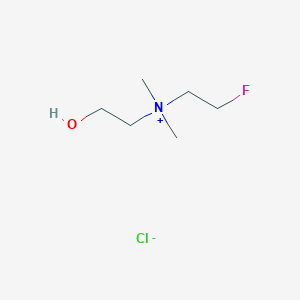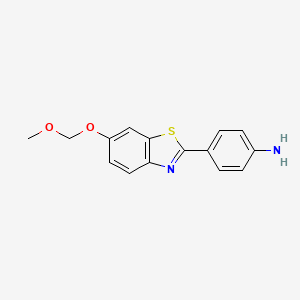
3,5-diphenyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of phenyl groups at positions 3 and 5, along with an aldehyde group at position 2, makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The general procedure includes the following steps:
Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) at 0°C to form the Vilsmeier reagent.
Reaction with Pyrrole: The Vilsmeier reagent is then reacted with 3,5-diphenylpyrrole in an appropriate solvent such as 1,2-dichloroethane at room temperature.
Industrial Production Methods
化学反応の分析
Types of Reactions
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-diphenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,5-diphenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用機序
The mechanism of action of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The phenyl groups may also contribute to the compound’s ability to interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.
3,5-Diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, which may alter its chemical reactivity and biological activity.
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
